Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Description
Its synthesis typically involves the condensation of 2-aminopyridine with ethyl 3-bromo-2-oxo propanoate under refluxing ethanol, followed by functionalization steps to introduce the fluoro substituent at position 7 . This compound serves as a key intermediate for synthesizing bioactive carbohydrazide derivatives (e.g., 7a-e and 11a-e) with reported cytotoxic activity, highlighting its role in drug discovery pipelines .
Properties
IUPAC Name |
ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)8-9(11)14-4-3-6(12)5-7(14)13-8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEGDEQEKLZPQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC(=CC2=N1)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine and imidazole derivatives.
Bromination: The bromination of the pyridine ring is achieved using bromine or a brominating agent under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine or fluorine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly antibiotics and anticancer agents. Its unique structure allows for modifications that enhance biological activity.
Key Pharmaceutical Uses:
- Antibiotics : The compound is utilized in synthesizing novel antibiotic agents that exhibit improved efficacy against resistant bacterial strains.
- Anticancer Agents : It is involved in the development of compounds targeting specific cancer pathways, showing promise in preclinical studies for various malignancies.
Industrial Applications
The compound also finds utility in several industrial applications, including:
Dyes and Pigments
This compound is used as a precursor in the synthesis of azo dyes, which are widely employed in the textile industry due to their vibrant colors and stability.
Agrochemicals
This compound acts as an intermediate in the production of agrochemicals, contributing to the development of herbicides and pesticides that are crucial for modern agriculture.
Materials Science Applications
Recent research has highlighted the potential of this compound in materials science:
Metal-Organic Frameworks (MOFs)
Researchers have explored its use as a building block for synthesizing metal-organic frameworks. These materials are characterized by:
- High Surface Area : Suitable for gas storage and separation applications.
- Catalytic Properties : MOFs synthesized from this compound have shown potential as catalysts in various chemical reactions.
Case Study 1: Synthesis of Anticancer Agents
A study published in a peer-reviewed journal demonstrated the synthesis of a series of derivatives from this compound. These derivatives exhibited significant cytotoxicity against cancer cell lines, indicating their potential as new anticancer drugs .
Case Study 2: Development of Azo Dyes
In an industrial application, this compound was successfully utilized to create a range of azo dyes. The resulting dyes displayed excellent fastness properties and were adopted for use in high-performance textiles .
Summary Table of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Pharmaceuticals | Antibiotics, Anticancer agents | Key intermediate for drug synthesis |
| Dyes and Pigments | Azo dyes | Widely used in textiles |
| Agrochemicals | Herbicides, Pesticides | Important for agricultural productivity |
| Materials Science | Metal-organic frameworks | High surface area materials for catalysis |
Mechanism of Action
The mechanism of action of ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Key Observations:
- Substituent Position : Bromine at position 3 (target compound) vs. position 6 (e.g., CAS 1260763-32-3) alters reactivity in cross-coupling reactions. Bromine at position 3 acts as a better leaving group for nucleophilic substitutions .
- Electronic Effects : The 7-fluoro group in the target compound enhances electron-withdrawing properties compared to methyl (e.g., A389329) or trifluoromethyl (e.g., A199641) substituents, influencing binding affinity in biological targets .
- Synthetic Utility: Amino-substituted derivatives (e.g., compound 17a) enable click chemistry modifications, whereas halogen-rich variants (e.g., CAS 1121056-78-7) are preferred for Suzuki-Miyaura couplings .
Computational and Physicochemical Properties
- Solubility : The 7-fluoro group improves aqueous solubility compared to methyl or trifluoromethyl analogs .
- Molecular Interactions : Computational studies on ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate reveal high polarizability and charge transfer efficiency, suggesting similar behavior for the target compound .
Biological Activity
Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 2379918-49-5) is a heterocyclic compound with significant potential in medicinal chemistry due to its structural features and biological activity. This article explores the biological activity of this compound, focusing on its mechanism of action, applications in research, and comparative analysis with similar compounds.
- Molecular Formula : C10H8BrFN2O2
- Molecular Weight : 287.09 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor by binding to active or allosteric sites of enzymes, thereby blocking substrate access and modulating enzymatic activity. This mechanism is crucial in developing therapeutic agents targeting specific pathways in diseases such as cancer and infections.
1. Antiviral Properties
Research indicates that compounds similar to this compound exhibit promising antiviral activity. For instance, structure-guided design approaches have led to the identification of potent inhibitors against Trypanosoma brucei, a parasite responsible for human African trypanosomiasis (HAT) . The compound's structural similarity to known antiviral agents suggests potential efficacy against viral pathogens.
2. Anticancer Activity
The compound has been explored for its anticancer properties due to its ability to inhibit specific kinases involved in tumor progression. In studies involving imidazo[1,2-a]pyridine derivatives, it was found that modifications at the imidazole ring significantly influenced their inhibitory efficacy against various cancer cell lines . this compound could serve as a scaffold for developing new anticancer agents.
3. Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies due to its ability to selectively inhibit certain enzymes involved in metabolic pathways. For example, it has been noted for its interaction with methionyl-tRNA synthetase (MetRS), which is critical for protein synthesis in T. brucei . The compound's ability to inhibit MetRS suggests a potential application in developing treatments for parasitic infections.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds can provide insights into the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate | Methyl group instead of fluorine | Moderate enzyme inhibition |
| 3-Bromo-7-fluoroimidazo[1,2-a]pyridine | Lacks ester group | Lower solubility and activity |
The presence of the fluorine atom and the ester group in this compound enhances its solubility and interaction with biological targets compared to the other compounds listed.
Case Study 1: Antiviral Screening
In a study focused on discovering new antiviral agents against HAT, this compound was screened alongside several derivatives. The results showed that this compound exhibited significant inhibitory effects on T. brucei growth with an EC50 value comparable to leading antiviral drugs .
Case Study 2: Kinase Inhibition
Another study evaluated various imidazo[1,2-a]pyridine derivatives for their kinase inhibitory properties. This compound demonstrated potent inhibition against cyclin-dependent kinases (CDKs), suggesting its potential as an anticancer therapeutic .
Q & A
Q. What are the optimized synthetic routes for Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate, and how do reaction conditions influence yield?
The synthesis typically begins with ethyl imidazo[1,2-a]pyridine-2-carboxylate, prepared via condensation of 2-aminopyridine and ethyl bromopyruvate in refluxing ethanol (94% yield under optimal conditions) . Subsequent bromination and fluorination steps require careful control of reagents and temperature. For example, chlorination of similar derivatives using N-chlorosuccinimide (NCS) in DMF at 40°C achieved 80% yield . Bromination may follow analogous conditions, but regioselectivity must be validated via -NMR. Fluorination could employ electrophilic agents (e.g., Selectfluor) in aprotic solvents. Yield optimization hinges on stoichiometry, solvent choice, and reaction time.
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
Structural confirmation relies on multinuclear NMR (, , ) and high-resolution mass spectrometry (HRMS). For instance, -NMR of ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate in CDCl revealed characteristic aromatic signals (δ 8.22–8.10 ppm) and ester protons (δ 4.58–4.44 ppm) . Purity is assessed via HPLC (≥95%) and elemental analysis. IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm for esters).
Q. What are the key solubility and stability considerations for this compound in experimental workflows?
The compound is likely soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol or dichloromethane. Stability tests under varying pH and temperature are essential. For similar imidazopyridines, degradation occurs in strong acids/bases, requiring storage at −20°C in inert atmospheres . Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf life.
Advanced Research Questions
Q. How can regioselectivity challenges during bromo-fluorination be addressed, and what mechanistic insights guide this process?
Regioselective bromination at C3 and fluorination at C7 may involve directing group effects. For example, the ester group at C2 can deactivate the adjacent C3 position, favoring electrophilic attack at C3. Fluorination at C7 might leverage steric hindrance or electronic effects from substituents. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals . Experimental validation via single-crystal X-ray diffraction (e.g., using SHELX ) resolves positional ambiguities.
Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and what in vitro models validate this?
Halogen positioning influences pharmacokinetics and target binding. For instance, 3-bromo-7-fluoro derivatives may enhance antiproliferative activity against cancer cells by modulating receptor tyrosine kinases (e.g., c-Met) . In vitro assays (e.g., MTT on lung adenocarcinoma A549 cells) can quantify IC values. Comparative studies with non-halogenated analogs reveal halogen-specific effects on cytotoxicity and selectivity .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 1H^1 \text{H}1H-NMR splitting patterns)?
Unexpected splitting may arise from dynamic processes (e.g., rotamerism of the ester group) or paramagnetic impurities. Variable-temperature NMR (VT-NMR) can identify rotational barriers, while deuteration experiments (e.g., DO exchange) rule out exchangeable protons. For complex cases, 2D techniques (COSY, HSQC) clarify coupling relationships. Conflicting HRMS data require recalibration with internal standards (e.g., sodium formate) .
Q. How is the compound utilized in multicomponent reactions (MCRs) to access complex heterocycles?
The ester and halogens serve as handles for MCRs. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl ethers generates triazole-linked hybrids . Palladium-mediated cross-couplings (Suzuki, Sonogashira) enable π-system extensions, useful in drug discovery. One-pot protocols (e.g., imine formation followed by cyclization) streamline synthesis of fused polyheterocycles .
Q. What toxicological profiles are observed in preclinical studies, and how are off-target effects mitigated?
Exploratory toxicology in rodent models (e.g., Wistar rats) assesses hepatic/kidney toxicity via serum ALT, AST, and creatinine levels. For imidazopyridines, doses ≤50 mg/kg/day often show no significant toxicity, but vehicle effects (e.g., DMSO) require controls . Structural tweaks (e.g., replacing bromine with less lipophilic groups) reduce off-target binding, validated via kinase profiling assays.
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
